N-[4-(4-methylpyrimidin-2-yl)oxyphenyl]-2H-benzotriazole-5-carboxamide
Description
N-[4-(4-methylpyrimidin-2-yl)oxyphenyl]-2H-benzotriazole-5-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research and industrial applications.
Properties
IUPAC Name |
N-[4-(4-methylpyrimidin-2-yl)oxyphenyl]-2H-benzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c1-11-8-9-19-18(20-11)26-14-5-3-13(4-6-14)21-17(25)12-2-7-15-16(10-12)23-24-22-15/h2-10H,1H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUOBMSWACKDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=NNN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpyrimidin-2-yl)oxyphenyl]-2H-benzotriazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This core is then functionalized with a carboxamide group and further modified with a pyrimidinyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpyrimidin-2-yl)oxyphenyl]-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized benzotriazole derivatives.
Scientific Research Applications
N-[4-(4-methylpyrimidin-2-yl)oxyphenyl]-2H-benzotriazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpyrimidin-2-yl)oxyphenyl]-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for other compounds.
2,2’-Bipyridyl: Commonly used as a ligand in coordination chemistry.
Uniqueness
N-[4-(4-methylpyrimidin-2-yl)oxyphenyl]-2H-benzotriazole-5-carboxamide stands out due to its unique combination of a benzotriazole core with a pyrimidinyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
